molecular formula C7H8F2N2 B13079477 3-(Aminomethyl)-4,5-difluoroaniline

3-(Aminomethyl)-4,5-difluoroaniline

Cat. No.: B13079477
M. Wt: 158.15 g/mol
InChI Key: PQQPZRHYJFYFCY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,5-difluoroaniline is an organic compound with the molecular formula C7H8F2N2. This compound features an aniline core substituted with two fluorine atoms at the 4 and 5 positions and an aminomethyl group at the 3 position. It is a derivative of aniline, which is a fundamental building block in organic chemistry and is widely used in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,5-difluoroaniline can be achieved through several synthetic routes. One common method involves the nitration of 4,5-difluoroaniline followed by reduction to yield the desired product. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion back to the amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(Aminomethyl)-4,5-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-fluoroaniline: Similar structure but with only one fluorine atom.

    3-(Aminomethyl)-5-fluoroaniline: Similar structure but with the fluorine atom at a different position.

    3-(Aminomethyl)aniline: Lacks fluorine atoms, making it less electron-withdrawing.

Uniqueness

3-(Aminomethyl)-4,5-difluoroaniline is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

3-(aminomethyl)-4,5-difluoroaniline

InChI

InChI=1S/C7H8F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,3,10-11H2

InChI Key

PQQPZRHYJFYFCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)N

Origin of Product

United States

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